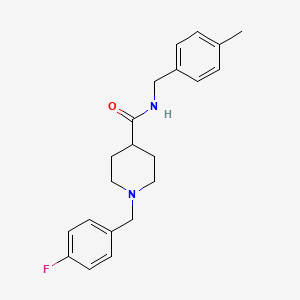![molecular formula C12H17NO3S B5869806 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, also known as 7-oxozeaenol, is a natural product that has been discovered in various fungal species. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis.
Wirkmechanismus
The mechanism of action of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid is complex and involves the inhibition of multiple signaling pathways. The compound has been shown to inhibit the activity of different kinases, including TAK1, IKKβ, and GSK-3β, which are involved in various signaling pathways. By inhibiting these kinases, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid can block the activation of downstream signaling pathways, such as the Wnt/β-catenin, TGF-β, and NF-κB pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid are diverse and depend on the disease and the signaling pathway targeted. In cancer research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of immune cells, and reduce tissue damage. In fibrosis research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins, leading to a reduction in fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid in lab experiments is its specificity and potency. The compound has been shown to selectively target different signaling pathways, making it a valuable tool for studying the role of these pathways in various diseases. Another advantage is its stability, which allows for long-term storage and use in different experiments. However, one of the limitations of using 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid is its toxicity, which can vary depending on the cell type and concentration used. Therefore, careful dosing and toxicity testing are necessary to ensure the safety of using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid. One area of interest is the development of more potent and selective analogs of the compound, which can be used as potential drugs for various diseases. Another area of interest is the identification of new signaling pathways targeted by 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, which can provide new insights into the role of these pathways in different diseases. Additionally, the use of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy. Finally, the development of new methods for synthesizing 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid can provide a more efficient and cost-effective way of obtaining the compound for research purposes.
Conclusion:
In conclusion, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, or 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, is a natural product with significant potential for therapeutic applications in various diseases. The compound has been shown to target multiple signaling pathways, leading to diverse biochemical and physiological effects. The use of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid in lab experiments has several advantages and limitations, which should be carefully considered. Finally, there are several future directions for research on 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, which can provide new insights into its therapeutic potential and mechanism of action.
Synthesemethoden
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid is a complex natural product that can be synthesized using different methods. The most common method involves the total synthesis of the compound from commercially available starting materials. This method involves several steps, including the synthesis of the thienyl and heptanoic acid moieties, followed by their coupling to form the final product. Another method involves the semisynthesis of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid from natural sources, such as fungal extracts. This method involves the extraction of the compound from the natural source, followed by its purification and modification to obtain the final product.
Wissenschaftliche Forschungsanwendungen
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the growth of cancer cells by targeting different signaling pathways, including the Wnt/β-catenin, TGF-β, and NF-κB pathways. Inflammation is another area where 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has shown promising results. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by targeting the NF-κB pathway. In fibrosis research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins, such as collagen and fibronectin.
Eigenschaften
IUPAC Name |
7-[5-[(E)-hydroxyiminomethyl]thiophen-2-yl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12(15)6-4-2-1-3-5-10-7-8-11(17-10)9-13-16/h7-9,16H,1-6H2,(H,14,15)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUFHONOZRFZRQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=NO)CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)/C=N/O)CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
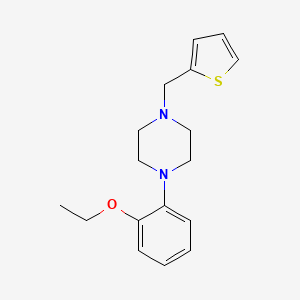
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
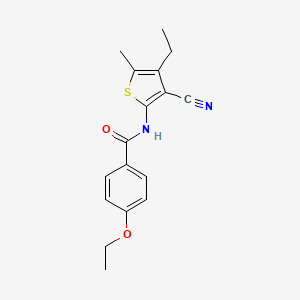
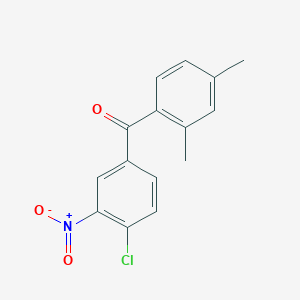
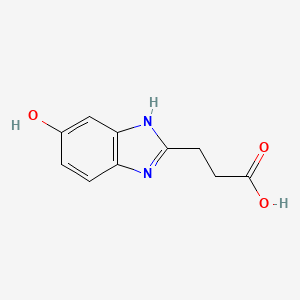
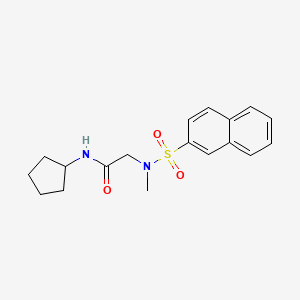
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
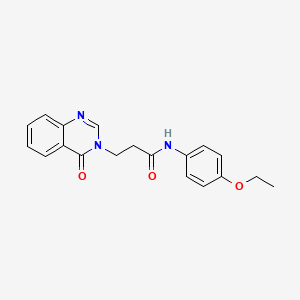
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)
